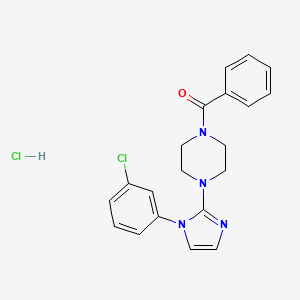

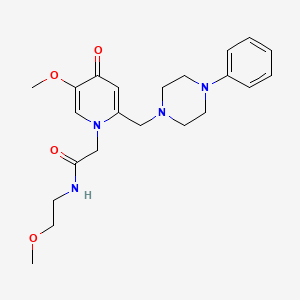

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with a wide range of biological activities. The structure of this compound suggests it could be of interest in the development of new therapeutic agents, particularly due to the presence of the 3-chlorophenyl and imidazolyl groups, which are often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related piperazine derivatives has been described in the literature. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride involved acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives, and finally deacetylation to yield the target product . Another study reported the synthesis of a series of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives using reductive amination with sodium triacetoxyborohydride to yield various piperazine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, as evidenced by a study that reported the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component . The dihedral angles between the benzene ring and the two piperidine rings were found to be significant, indicating the potential for diverse spatial orientations in related compounds. This information is crucial for understanding the molecular interactions and potential binding conformations of the compound of interest.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and for tuning their biological activities. The literature does not provide specific reactions for the compound "(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride," but the reported synthesis methods and structural analyses of related compounds suggest that standard organic reactions such as acylation, alkylation, and reductive amination could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can affect solubility, melting point, and stability. The intermolecular hydrogen bonds observed in the crystal structure of a related compound suggest that similar interactions could play a role in the solid-state properties of the compound . These properties are important for the formulation and delivery of potential pharmaceutical agents.

Safety And Hazards

- Safety information should be obtained from reliable sources (e.g., Material Safety Data Sheets).

- Potential hazards may include toxicity, irritability, or environmental impact.

Zukünftige Richtungen

- Investigate its pharmacological activity, potential therapeutic applications, and drug development.

- Explore modifications to enhance efficacy or reduce side effects.

Eigenschaften

IUPAC Name |

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O.ClH/c21-17-7-4-8-18(15-17)25-10-9-22-20(25)24-13-11-23(12-14-24)19(26)16-5-2-1-3-6-16;/h1-10,15H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTQSCBEEKEMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-5-carboxylic acid](/img/structure/B2525098.png)

![1-(methylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)piperidine-3-carboxamide](/img/structure/B2525100.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2525106.png)

![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2525109.png)

![N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2525112.png)

![2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2525113.png)